molecular formula C7H9Br2N B3034286 4-Bromo-3-ethylpyridine hydrobromide CAS No. 1523606-24-7

4-Bromo-3-ethylpyridine hydrobromide

Cat. No.: B3034286
CAS No.: 1523606-24-7
M. Wt: 266.96
InChI Key: KFSDDJNUBMUWOK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Synthetic Intermediates

Pyridine and its derivatives are of paramount importance in organic synthesis due to their diverse applications. researchgate.net They function not only as solvents and reagents but, more critically, as foundational scaffolds for the construction of more complex molecules. nih.govglobalresearchonline.netnumberanalytics.com The pyridine nucleus is a key structural component in numerous naturally occurring compounds, including vitamins and alkaloids. researchgate.net In medicinal chemistry, this framework is integral to a multitude of pharmaceutical agents, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. researchgate.netglobalresearchonline.net Their adaptability in drug design stems from the nitrogen atom's ability to engage in hydrogen bonding and the ring's capacity for various substitutions. nih.gov This versatility makes pyridine derivatives essential intermediates in the production of pharmaceuticals, herbicides, and insecticides. researchgate.net

Role of Halogenated Pyridines in Chemical Transformations

The introduction of a halogen atom—such as bromine, chlorine, or iodine—onto the pyridine ring dramatically expands its synthetic potential. Halogenated pyridines are crucial precursors for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. acs.org The carbon-halogen bond serves as a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through powerful methods like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. numberanalytics.comnih.govacs.org This capability is fundamental to the modular assembly of complex molecules from simpler fragments.

The reactivity of the halogen is influenced by its position on the pyridine ring and the nature of the halogen itself, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net This differential reactivity allows for selective, stepwise functionalization of polyhalogenated pyridines. nih.gov Consequently, halopyridines are indispensable tools for synthetic chemists, enabling the efficient construction of highly substituted pyridine-containing targets that are pivotal in medicinal chemistry and materials science. acs.orgnih.gov

Specific Context of Bromo-Substituted Ethylpyridines in Research

Within the broader class of halogenated pyridines, bromo-substituted ethylpyridines, such as 4-Bromo-3-ethylpyridine (B187099) hydrobromide, represent a specific and valuable subclass of synthetic intermediates. Bromine's role in pharmaceuticals is well-established, contributing to the efficacy of antimicrobial, anesthetic, and anticancer drugs. tethyschemical.com The introduction of a bromine atom can enhance therapeutic activity and favorably affect a drug's metabolism. ump.edu.pl

Compounds like 4-Bromo-3-ethylpyridine hydrobromide serve as versatile building blocks. The bromine atom provides a reactive site for cross-coupling reactions, while the ethyl group can influence the molecule's steric and electronic properties, which is crucial in designing bioactive compounds. Structurally related compounds, such as 3-bromo-4-methylpyridine (B15001), are utilized as intermediates in the synthesis of organic materials and antimicrobial agents. chemicalbook.com The bromo-substituted pyridine core is a key component in the development of novel pharmaceuticals and agrochemicals, enabling chemists to create diverse libraries of compounds for screening and optimization in drug discovery and crop protection. pyglifesciences.com

Chemical and Physical Properties of 4-Bromo-3-ethylpyridine

PropertyValueSource
Molecular Formula C₇H₈BrN uni.lu
Molecular Weight 186.05 g/mol chemscene.com
Monoisotopic Mass 184.984 Da uni.lu
InChI Key ZSFOQETZPKDUIQ-UHFFFAOYSA-N uni.lu
SMILES CCC1=C(C=CN=C1)Br uni.lu
Predicted XLogP3 2.3 uni.lu

Properties

IUPAC Name

4-bromo-3-ethylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSDDJNUBMUWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Ethylpyridine Hydrobromide

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halopyridines. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. wikipedia.org

The bromine atom at the C4 position of the pyridine (B92270) ring is particularly susceptible to direct displacement by nucleophiles. The positions ortho (2 and 6) and para (4) to the ring nitrogen are electronically activated toward nucleophilic attack. This is because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, thereby stabilizing the transition state. wikipedia.orgresearchgate.net In contrast, substitution at the meta positions (3 and 5) does not allow for this stabilization, making 3-halopyridines generally unreactive toward SNAr. youtube.com

For 4-bromo-3-ethylpyridine (B187099), nucleophilic attack at C4 leads to a stabilized Meisenheimer complex. A wide range of nucleophiles can be employed for this direct displacement, including alkoxides, thiolates, and amines. The reaction conditions are typically dictated by the nucleophilicity of the attacking species and may require elevated temperatures or the use of a base to generate the active nucleophile. Microwave heating has been shown to accelerate these substitutions, often leading to high yields in short reaction times. tandfonline.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halopyridines This table illustrates typical conditions for SNAr reactions on activated halopyridines, analogous to 4-bromo-3-ethylpyridine.

Nucleophile Reagents & Conditions Product Type Ref.
2-Aminoethanethiol NaOEt (in situ from Na/EtOH), Microwave 4-(2-Aminoethylthio)-3-ethylpyridine tandfonline.com
Amines (e.g., R₂NH) Base (e.g., K₂CO₃), High Temperature 4-(Dialkylamino)-3-ethylpyridine wikipedia.org

While direct substitution at the C4 position is common, alternative mechanisms can lead to substitution at positions adjacent (vicinal) to the leaving group. One such pathway is the elimination-addition mechanism, which proceeds through a highly reactive pyridyne intermediate. This mechanism is more commonly observed with 3-halopyridines in the presence of a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). researchgate.net

In the case of 4-bromo-3-ethylpyridine, a strong base could potentially abstract the proton at C5. However, the formation of the corresponding 3,4-pyridyne is generally less favored than the 2,3- or 3,4-pyridynes derived from 2- or 3-halopyridines. More relevant is the potential for base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate, which then undergoes rapid SNAr at the 4-position. researchgate.net Another possibility involves intramolecular nucleophilic attack, where a substituent on the pyridine ring itself acts as the nucleophile, leading to rearranged products. For instance, studies on 3-halo-4-aminopyridines have shown that N-acylated intermediates can undergo intramolecular SNAr to yield rearranged acetamide (B32628) products. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromopyridines are excellent substrates for these transformations. mdpi.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.orglibretexts.org This reaction is widely used due to its high functional group tolerance and the general stability and low toxicity of the boronic acid reagents. libretexts.org 4-Bromo-3-ethylpyridine is an ideal candidate for Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position.

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄. mdpi.com A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. The choice of ligand, solvent, and base can significantly impact the reaction's efficiency and yield. mdpi.comresearchgate.net The ethyl group at the C3 position may exert a minor steric influence on the coupling reaction, potentially affecting the rate but generally not preventing the desired transformation.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table presents typical conditions for Suzuki-Miyaura reactions involving bromopyridine substrates, which are applicable to 4-bromo-3-ethylpyridine.

Arylboronic Acid Catalyst / Ligand Base Solvent Temperature (°C) Yield (%) Ref.
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 80 Good to Excellent researchgate.net
4-Methoxyphenylboronic acid Pd(OAc)₂ / PCy₃ K₃PO₄·3H₂O Methanol (B129727) 90 High researchgate.net
Thiophene-2-boronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/Water 100 High nih.gov

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base such as triethylamine (B128534) (Et₃N). organic-chemistry.orgresearchgate.net

4-Bromo-3-ethylpyridine can be readily alkynylated using this method to synthesize 4-alkynyl-3-ethylpyridines. These products are valuable intermediates for pharmaceuticals and organic materials. researchgate.net The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides but sufficient for efficient coupling under appropriate conditions, which may include elevated temperatures. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines This table outlines common conditions for the Sonogashira alkynylation of bromopyridine substrates.

Terminal Alkyne Catalyst System Base Solvent Temperature (°C) Yield (%) Ref.
Phenylacetylene Pd(PPh₃)₄ / CuI Et₃N Toluene (B28343) Room Temp - 60 High researchgate.net
Trimethylsilylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N Toluene Room Temp Good to Excellent nih.gov
2-Methyl-3-butyn-2-ol NS-MCM-41-Pd / CuI Et₃N NMP 90 Moderate to Good nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis, providing a versatile route to aryl amines, which are prevalent in pharmaceuticals. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

4-Bromo-3-ethylpyridine is a suitable electrophile for this transformation, enabling the synthesis of a wide array of 4-amino-3-ethylpyridine derivatives. The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often employed to facilitate the catalytic cycle. chemspider.comresearchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. wikipedia.orgresearchgate.net

Table 4: General Conditions for Buchwald-Hartwig Amination of Bromopyridines This table summarizes typical conditions used for the Buchwald-Hartwig amination of various bromopyridine substrates.

Amine Catalyst / Ligand Base Solvent Temperature (°C) Yield (%) Ref.
Cyclohexane-1,2-diamine Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 80 Moderate chemspider.com
Aminothiophenes Pd(OAc)₂ / Xantphos Cs₂CO₃ 1,4-Dioxane 100 Good researchgate.net

Other Transition Metal-Mediated Cross-Coupling Methods

Beyond the more common Suzuki, Heck, and Sonogashira reactions, 4-bromo-3-ethylpyridine hydrobromide is a versatile substrate for various other transition metal-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex molecules. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The reaction's efficiency is often enhanced by the use of bulky, electron-rich phosphine ligands. youtube.com The development of this method has been crucial for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org

Cyanation: The introduction of a nitrile group onto the pyridine ring can be achieved through palladium- or copper-catalyzed cyanation. This transformation typically employs a cyanide source like potassium hexacyanoferrate(II) to convert aryl halides into aryl nitriles. google.com Organophotoredox catalysis has also emerged as a method for the cyanation of bromoarenes. rsc.org The resulting 3-ethyl-4-cyanopyridine is a valuable intermediate for further synthetic modifications.

Stille Coupling: This reaction offers an alternative to Suzuki coupling for the formation of carbon-carbon bonds, utilizing organotin reagents (organostannanes) with a palladium catalyst. organic-chemistry.orgwikipedia.org While the toxicity of tin compounds is a drawback, the Stille reaction is advantageous due to the stability and wide functional group tolerance of the organostannane reagents. nrochemistry.comlibretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysis provides a cost-effective alternative to palladium for various cross-coupling reactions. Nickel-catalyzed methods can be used to form C-N bonds, as demonstrated in the coupling of N-aminopyridinium derivatives with boronic acids. nih.gov

Electrophilic Substitution on the Pyridine Ring System

The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. quimicaorganica.org The electronegative nitrogen atom deactivates the ring, particularly at the 2, 4, and 6-positions. quora.comquora.com

In the case of this compound, the pyridinium (B92312) cation is strongly deactivating, further hindering electrophilic attack. Electrophilic substitution on pyridine generally requires harsh reaction conditions. nih.govchemrxiv.orgyoutube.com The directing effects of the substituents would favor substitution at the 3- and 5-positions. quimicaorganica.orgquora.com Given the existing substitution pattern, any potential electrophilic attack would most likely occur at the less sterically hindered positions, though this remains a challenging transformation. youtube.com

Functional Group Interconversions on the Ethyl Moiety

The ethyl group at the 3-position provides a handle for further functionalization through various reactions. pearson.com

Metalation and Lithiation Strategies for Further Functionalization

The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of substituents to modify the biological and physical properties of the molecule. For this compound, metalation and lithiation strategies represent powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, primarily at the 4-position. These reactions typically involve the use of strong organometallic bases, such as organolithium reagents.

It is critical to recognize that the hydrobromide salt of 4-bromo-3-ethylpyridine possesses an acidic proton on the pyridine nitrogen. This proton will readily react with any strong base in an acid-base neutralization. Consequently, at least one equivalent of the organometallic reagent will be consumed to deprotonate the pyridinium ion, forming the free base in situ before any subsequent metalation or lithiation can occur.

The free base of 4-bromo-3-ethylpyridine offers several potential sites for reaction with organolithium reagents. The primary competing pathways are halogen-metal exchange at the C4-position and deprotonation of the ethyl group at the benzylic position (lateral metalation).

Halogen-Metal Exchange

The most probable and synthetically valuable pathway for the lithiation of 4-bromo-3-ethylpyridine is the halogen-metal exchange. This reaction is exceptionally rapid, even at very low temperatures, and is a well-established method for generating aryllithium and heteroaryllithium reagents from the corresponding aryl and heteroaryl bromides. wikipedia.org The reaction involves the treatment of the substrate with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) at cryogenic temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgnih.gov

The general mechanism for the lithium-bromine exchange is as follows:

C₄H₉Li + R-Br → C₄H₉Br + R-Li

For 4-bromo-3-ethylpyridine, after the initial deprotonation of the hydrobromide, a second equivalent of an organolithium reagent would facilitate the bromine-lithium exchange to generate the highly reactive intermediate, 3-ethyl-4-lithiopyridine.

The rate of halogen-metal exchange is significantly influenced by the solvent. For instance, the reaction of n-BuLi with aryl bromides is slow in non-polar solvents like heptane (B126788) but becomes virtually quantitative in the presence of even small amounts of THF. nih.gov This highlights the importance of the coordinating solvent in stabilizing the organolithium species.

Once formed, the 3-ethyl-4-lithiopyridine intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the 4-position. This two-step sequence (deprotonation and halogen-metal exchange followed by electrophilic quench) provides a versatile route to a diverse range of 4-substituted-3-ethylpyridines.

The table below illustrates the potential transformations of the 3-ethyl-4-lithiopyridine intermediate with various electrophiles, based on established reactivity patterns of similar organolithium species.

ElectrophileReagent ExampleResulting Functional Group at C4Product Class
Aldehydes/KetonesBenzaldehydeHydroxy(phenyl)methylSecondary Alcohol
EstersEthyl benzoateBenzoylKetone
Carbon dioxideCO₂ (gas or solid)Carboxylic acidCarboxylic Acid
Alkyl halidesMethyl iodideMethylAlkylated Pyridine
Silyl halidesTrimethylsilyl (B98337) chlorideTrimethylsilylSilylated Pyridine
DisulfidesDimethyl disulfideMethylthioThioether

Lateral Metalation

An alternative, though generally less favored, reaction pathway is lateral metalation. This involves the deprotonation of the methylene (B1212753) (-CH₂-) group of the ethyl substituent. The protons on the carbon adjacent to the pyridine ring are acidic due to the electron-withdrawing nature of the heterocycle. However, halogen-metal exchange with aryl and heteroaryl bromides is typically kinetically favored and occurs much faster than deprotonation of a benzylic C-H bond. wikipedia.org The choice of the base and reaction conditions can influence the chemoselectivity. While standard alkyllithiums like n-BuLi are likely to favor halogen-metal exchange, bulkier bases or specific ligand combinations could potentially shift the selectivity towards lateral metalation. Should lateral metalation occur, the resulting carbanion could then be reacted with electrophiles to functionalize the ethyl side chain.

Directed Ortho Metalation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. It relies on the presence of a directing metalating group (DMG) that coordinates to the organolithium reagent, directing deprotonation to an adjacent position. In the case of 4-bromo-3-ethylpyridine, neither the bromo nor the ethyl group are strong directing groups in the classical sense. Therefore, direct deprotonation of the pyridine ring at C5 is considered less likely compared to the highly efficient halogen-metal exchange at C4.

Mechanistic Investigations of Reactions Involving 4 Bromo 3 Ethylpyridine Hydrobromide

Reaction Kinetics and Rate Determinations

Currently, there are no specific studies detailing the reaction kinetics and rate determinations for reactions directly involving 4-bromo-3-ethylpyridine (B187099) hydrobromide. To understand the reactivity of this compound, researchers would typically employ techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography to monitor the concentration of reactants and products over time. This data would then be used to determine the rate law, reaction order, and activation energy for a given transformation. For instance, in nucleophilic aromatic substitution reactions, a common pathway for bromo-pyridines, the rate would likely be dependent on the concentration of both the substrate and the nucleophile.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

ExperimentInitial [4-Bromo-3-ethylpyridine HBr] (mol/L)Initial [Nucleophile] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

Note: This table is illustrative and not based on experimental data for the title compound.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for a complete understanding of a reaction mechanism. For reactions involving 4-bromo-3-ethylpyridine hydrobromide, potential intermediates would largely depend on the reaction type. In palladium-catalyzed cross-coupling reactions, for example, oxidative addition of the C-Br bond to a Pd(0) complex would likely form an organopalladium(II) intermediate. Spectroscopic techniques such as in-situ IR or NMR spectroscopy, as well as trapping experiments, could be employed to detect and characterize such transient species. The presence of the hydrobromide salt could also influence the reaction by affecting the solubility and the nature of the catalytic species.

Transition State Analysis in Catalytic Cycles

Computational chemistry plays a pivotal role in the analysis of transition states in catalytic cycles. For a hypothetical Suzuki-Miyaura coupling reaction involving this compound, density functional theory (DFT) calculations could be used to model the energies of the reactants, intermediates, transition states, and products. This would provide insights into the rate-determining step of the catalytic cycle, which is often the oxidative addition or the reductive elimination step. Such analyses would also help in understanding the ligand effects on the catalyst's activity and selectivity.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly impact the rate and mechanism of a reaction. For reactions with this compound, polar aprotic solvents like DMF or DMSO might be favored for nucleophilic substitution reactions as they can solvate the cationic species and promote the reaction. In contrast, nonpolar solvents like toluene (B28343) or dioxane are often used in cross-coupling reactions. The hydrobromide salt form of the starting material introduces an additional layer of complexity, as its solubility and dissociation will be highly solvent-dependent. A systematic study varying the solvent polarity and coordinating ability would be necessary to fully understand these effects.

Table 2: Potential Solvent Effects on a Hypothetical Reaction Rate

SolventDielectric Constant (ε)Relative Reaction Rate
Toluene2.41
THF7.65
Acetonitrile (B52724)37.520
DMSO46.750

Note: This table represents a general trend and is not based on specific experimental data for the title compound.

Stereochemical Outcomes and Diastereoselectivity

When reactions involving this compound create a new chiral center, the stereochemical outcome is of significant interest. For instance, if the ethyl group at the 3-position were to participate in a reaction or if a chiral catalyst were employed in a cross-coupling reaction, the formation of stereoisomers would be possible. The diastereoselectivity of such reactions would depend on the steric and electronic properties of the substrate, reagents, and catalyst. Techniques like chiral HPLC or NMR spectroscopy using chiral shift reagents would be essential to determine the enantiomeric or diastereomeric excess of the products.

Applications of 4 Bromo 3 Ethylpyridine Hydrobromide in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Compounds

The presence of a bromine atom on the pyridine (B92270) ring makes 4-Bromo-3-ethylpyridine (B187099) hydrobromide an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Consequently, this compound serves as a pivotal precursor for a wide range of substituted heterocyclic compounds.

The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position by reacting 4-Bromo-3-ethylpyridine with an appropriate boronic acid or ester. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are common pharmacophores in medicinal chemistry. Similarly, the Sonogashira coupling facilitates the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, opening avenues to linear, rigid molecular scaffolds. The Heck coupling, another powerful tool, enables the introduction of alkenyl groups.

Beyond palladium-catalyzed reactions, the bromine atom can also participate in nucleophilic aromatic substitution reactions under specific conditions, further expanding the repertoire of accessible derivatives. The ethyl group at the 3-position, while seemingly a simple alkyl substituent, can influence the electronic properties and steric environment of the pyridine ring, thereby modulating the reactivity and biological activity of the resulting heterocyclic compounds.

Table 1: Key Cross-Coupling Reactions Utilizing 4-Bromo-3-ethylpyridine Hydrobromide

Reaction NameCoupling PartnerBond FormedResulting Structure
Suzuki-Miyaura CouplingOrganoboronic acid/esterC-C (sp²-sp²)3-Ethyl-4-aryl/heteroaryl/vinyl-pyridine
Sonogashira CouplingTerminal alkyneC-C (sp-sp²)3-Ethyl-4-alkynyl-pyridine
Heck CouplingAlkeneC-C (sp²-sp²)3-Ethyl-4-alkenyl-pyridine
Buchwald-Hartwig AminationAmineC-N4-Amino-3-ethyl-pyridine derivative
Stille CouplingOrganostannaneC-C (sp²-sp²)3-Ethyl-4-aryl/vinyl-pyridine

Precursor in the Synthesis of Complex Natural Products

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its potential as a key intermediate is significant. Many alkaloids and other biologically active natural products incorporate substituted pyridine rings within their intricate structures. The ability to introduce the 3-ethyl-4-substituted pyridine moiety in a controlled and predictable manner through cross-coupling reactions makes this compound an attractive starting material for synthetic campaigns targeting such natural products.

Development of Novel Chemical Probes and Ligands

Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. The development of potent and selective probes often requires the synthesis of focused libraries of small molecules with diverse functionalities. This compound is an excellent scaffold for the generation of such libraries.

Through the aforementioned cross-coupling methodologies, a wide array of substituents can be systematically introduced at the 4-position of the 3-ethylpyridine (B110496) core. This allows for the fine-tuning of the steric and electronic properties of the molecule, which is critical for achieving high affinity and selectivity for a specific biological target, such as a protein kinase or a G-protein coupled receptor. For instance, the synthesis of a library of 3-ethyl-4-arylpyridine derivatives via Suzuki coupling could be employed to explore the binding pocket of a particular enzyme.

Furthermore, the pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, making these derivatives valuable as ligands for catalysis or as chelating agents in biological systems.

Application in the Synthesis of Specialty Materials

The unique electronic properties of the pyridine ring make it a valuable component in the design of functional organic materials. Pyridine-containing polymers and small molecules have found applications in organic light-emitting diodes (OLEDs), sensors, and catalysis. rsc.org

This compound can be used as a monomer or a key building block in the synthesis of these specialty materials. For example, polymerization of a di-alkynyl derivative synthesized from this compound via Sonogashira coupling could lead to conjugated polymers with interesting photophysical and electronic properties. The 3-ethylpyridine moiety can influence the solubility, processability, and solid-state packing of these materials, which are critical parameters for device performance.

Table 2: Potential Applications in Specialty Materials

Material ClassSynthetic ApproachPotential Application
Conjugated PolymersSonogashira or Suzuki polycondensationOrganic electronics (OLEDs, OFETs)
Fluorescent SensorsSuzuki coupling with fluorophoresChemical sensing
Metal-Organic Frameworks (MOFs)Synthesis of pyridine-based linkersGas storage, catalysis
Liquid CrystalsIncorporation into mesogenic structuresDisplay technologies

Role in the Discovery of New Chemical Entities (Research Pipeline)

The discovery of new chemical entities (NCEs) with therapeutic potential is a major goal of medicinal chemistry. The pyridine scaffold is one of the most prevalent heterocycles found in FDA-approved drugs. nih.gov The versatility of this compound makes it a valuable starting point in the drug discovery pipeline.

Its ability to undergo a wide range of chemical transformations allows for the rapid generation of diverse compound libraries for high-throughput screening. The 3-ethyl-4-substituted pyridine core can serve as a novel scaffold that may exhibit improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability, compared to existing chemotypes. For example, this building block is of interest in the development of kinase inhibitors, where the pyridine core can act as a hinge-binder in the ATP-binding site of the enzyme. acs.org The systematic exploration of the chemical space around this scaffold, facilitated by the reactivity of the bromo-substituent, is a promising strategy for identifying the next generation of therapeutic agents.

Spectroscopic and Structural Elucidation Techniques for 4 Bromo 3 Ethylpyridine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Studies of Pyridine (B92270) Ring and Ethyl Group

The ¹H NMR spectrum of 4-Bromo-3-ethylpyridine (B187099) hydrobromide is expected to show distinct signals for the protons of the pyridine ring and the ethyl group. The protonation of the pyridine nitrogen to form the hydrobromide salt will cause a general downfield shift for the ring protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.

Pyridine Ring Protons: Three aromatic protons are present. The proton at position 2 (adjacent to the nitrogen) would be the most deshielded, likely appearing as a singlet or a narrow doublet. The protons at positions 5 and 6 would exhibit coupling to each other, likely appearing as doublets. Their chemical shifts would be influenced by the presence of the neighboring bromine and ethyl groups.

Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet arises from coupling to the three methyl protons, and the methyl triplet is due to coupling with the two methylene protons. The methylene protons, being closer to the aromatic ring, will appear further downfield than the methyl protons.

Predicted ¹H NMR Chemical Shifts for 4-Bromo-3-ethylpyridine (Note: Data for the hydrobromide salt is unavailable; these are predicted values for the free base and would be expected to shift downfield in the salt form.)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-2 (Pyridine)8.5 - 8.7s-
H-5 (Pyridine)7.2 - 7.4d5 - 6
H-6 (Pyridine)8.3 - 8.5d5 - 6
-CH₂- (Ethyl)2.6 - 2.8q7 - 8
-CH₃ (Ethyl)1.2 - 1.4t7 - 8

Carbon (¹³C) NMR Characterization of Chemical Shifts

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the 4-Bromo-3-ethylpyridine moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the pyridine ring.

Pyridine Ring Carbons: The carbon atom bonded to the bromine (C-4) would be significantly shielded by the halogen. The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded. The remaining pyridine carbons (C-3 and C-5) will have chemical shifts influenced by their respective substituents.

Ethyl Group Carbons: The methylene carbon (-CH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its proximity to the sp²-hybridized carbon of the pyridine ring.

Predicted ¹³C NMR Chemical Shifts for 4-Bromo-3-ethylpyridine (Note: These are estimated values based on related structures.)

Carbon AtomPredicted Chemical Shift (ppm)
C-2150 - 155
C-3140 - 145
C-4120 - 125
C-5125 - 130
C-6148 - 152
-CH₂-25 - 30
-CH₃13 - 17

2D NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the structure, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity within the ethyl group (methylene to methyl) and between the H-5 and H-6 protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons. This would be crucial for assigning the specific carbon signals to their corresponding protons in both the pyridine ring and the ethyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the functional groups and vibrational modes within the molecule.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear in the 2850-3000 cm⁻¹ range.

N-H stretching: Due to the hydrobromide salt formation, a broad N-H stretching band would be expected in the region of 2500-3000 cm⁻¹.

C=C and C=N stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Br stretching: A band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the IR spectrum, typically around 500-600 cm⁻¹.

C-H bending: Bending vibrations for the ethyl group and the pyridine ring protons will be observed at lower wavenumbers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For 4-Bromo-3-ethylpyridine hydrobromide, the analysis would likely be performed on the free base, 4-Bromo-3-ethylpyridine.

Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, there would be an isotopic peak (M+2) of nearly equal intensity, which is a characteristic signature for a compound containing one bromine atom.

Fragmentation Pattern: The fragmentation would likely involve the loss of the ethyl group or the bromine atom. Cleavage of the ethyl group could result in a fragment corresponding to the loss of a methyl radical (M-15) or an ethyl radical (M-29). Loss of the bromine atom would result in a significant peak at M-79/81. Further fragmentation of the pyridine ring could also be observed.

Predicted Mass Spectrometry Data for 4-Bromo-3-ethylpyridine (Based on predicted values for adducts)

AdductPredicted m/z
[M+H]⁺185.99129 / 187.98924
[M+Na]⁺207.97323 / 209.97118

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. In its hydrobromide salt form, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation, with the bromide ion acting as the counter-ion. The primary interactions governing the crystal structure are expected to be:

Hydrogen Bonding: A strong charge-assisted hydrogen bond between the pyridinium N-H+ group and the bromide anion (N-H+···Br-) is anticipated to be a dominant feature in the crystal packing. This type of interaction is a common and influential force in the crystal structures of organic hydrohalide salts. researchgate.net

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent rings align, contributing to the stability of the crystal lattice. iucr.org The presence of the bromo and ethyl substituents will influence the geometry and extent of this stacking.

The interplay of these forces would result in a specific three-dimensional arrangement of the ions, leading to the formation of a stable crystalline solid. Analysis of crystal structures of similar bromo-substituted pyridinium compounds often reveals layered or herringbone packing motifs. mdpi.com

Table 1: Expected Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorExpected Significance
Hydrogen BondingN-H+ (Pyridinium)Br- (Bromide)High
Halogen BondingC-BrBr- or Pyridine π-systemModerate
π-π StackingPyridine RingPyridine RingModerate
Van der Waals ForcesAll atomsAll atomsLow to Moderate

The ethyl group at the 3-position of the pyridine ring introduces a degree of conformational flexibility. X-ray crystallography would provide precise information on the preferred conformation of this ethyl group in the solid state. The torsion angle between the pyridine ring and the C-C bond of the ethyl group would be a key parameter. This conformation is likely to be the one that minimizes steric hindrance with the adjacent bromine atom and the pyridine ring itself, while maximizing favorable intermolecular interactions within the crystal lattice. nih.gov The solid-state conformation may differ from the preferred conformation in solution due to the constraints of the crystal packing forces.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These techniques, including circular dichroism (CD) and vibrational circular dichroism (VCD), are highly sensitive to the three-dimensional arrangement of atoms in a molecule and can be used to determine its absolute configuration. nih.govmdpi.com

4-Bromo-3-ethylpyridine is an achiral molecule as it possesses a plane of symmetry. Therefore, in its native state, it will not exhibit any chiroptical activity.

However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the ethyl group or by the formation of a chiral complex, the resulting derivative would be optically active. For such a chiral derivative of 4-bromo-3-ethylpyridine, chiroptical spectroscopy would be a valuable tool for stereochemical analysis. Theoretical calculations could be employed to predict the chiroptical spectra for different enantiomers, and comparison with experimental data would allow for the unambiguous assignment of the absolute configuration. rsc.org The electronic transitions of the substituted pyridine chromophore would give rise to distinct signals in the electronic circular dichroism (ECD) spectrum, while the vibrational modes would be probed by VCD spectroscopy. rsc.org

Computational and Theoretical Studies of 4 Bromo 3 Ethylpyridine Hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict a variety of molecular properties, providing a balance between computational cost and accuracy. For 4-bromo-3-ethylpyridine (B187099) hydrobromide, DFT calculations offer a window into its electronic landscape.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant parameter that helps in understanding the molecule's stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Table 1: Illustrative Frontier Orbital Energies for 4-Bromo-3-ethylpyridine

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These values are illustrative and would be determined through specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions, conversely, denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

In the case of 4-bromo-3-ethylpyridine hydrobromide, the MEP surface would likely show a region of high electron density around the nitrogen atom of the pyridine (B92270) ring and the bromine atom, making these areas potential sites for interaction with electrophiles. The hydrogen atoms, particularly the one associated with the hydrobromide, would exhibit a positive potential, highlighting their electrophilic character.

Fukui functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

f(r) : For nucleophilic attack (attack by a species with excess electrons).

f-(r) : For electrophilic attack (attack by an electron-deficient species).

f0(r) : For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can predict the regioselectivity of its reactions. It is expected that the nitrogen atom and certain carbon atoms in the pyridine ring would have high values for electrophilic attack, while the bromine atom might also show significant reactivity. researchgate.net

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms

Atom f(r) f-(r) f0(r)
N1 0.05 0.18 0.115
C2 0.12 0.03 0.075
C4 0.08 0.15 0.115
Br 0.15 0.09 0.120

Note: These values are for illustrative purposes to demonstrate the concept.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility. The ethyl group attached to the pyridine ring can rotate, leading to different conformers. MD simulations, by solving Newton's equations of motion for the system, can explore the potential energy surface and identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling is instrumental in exploring the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. arxiv.org This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies. chemrxiv.org For this compound, this modeling could be used to investigate various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the pyridine nitrogen. By understanding the energy barriers, chemists can predict the feasibility and kinetics of different reaction pathways. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules.

NMR Spectroscopy : Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, predicted chemical shifts would aid in the assignment of peaks in an experimental spectrum.

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated computationally, which correspond to the peaks observed in an Infrared (IR) spectrum. These calculations can help in assigning the vibrational modes to specific bonds or functional groups within the molecule. For the title compound, theoretical IR spectra would show characteristic frequencies for the C-H, C=C, C=N, and C-Br stretching and bending vibrations.

Table 3: Illustrative Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
C=N Stretch 1600-1550
C=C Stretch 1500-1400
C-Br Stretch 600-500

Note: These are typical ranges and precise values would be obtained from specific calculations.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)

In the study of molecular structures and their interactions, computational and theoretical chemistry provide powerful tools to elucidate the nature of the forces that govern crystal packing and intermolecular associations. For a compound such as this compound, non-covalent interactions play a crucial role in defining its solid-state architecture and properties. Among these, halogen bonding is of particular significance due to the presence of a bromine atom attached to the pyridine ring.

Theoretical investigations into non-covalent interactions are typically conducted using a variety of computational methods. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the geometries and interaction energies of molecular complexes. nih.govacs.org These methods can provide a detailed picture of the potential energy surface and identify the most stable arrangements of molecules.

To further characterize the nature of these interactions, specialized analytical techniques are utilized. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density to identify and characterize chemical bonds, including non-covalent interactions. nih.govnih.gov By locating bond critical points (BCPs) between interacting atoms, QTAIM can provide quantitative measures of the interaction strength. Another common approach is the Non-Covalent Interaction (NCI) index, which helps in the visualization and analysis of weak interactions in three-dimensional space. mdpi.com

Halogen Bonding in this compound

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom. acs.orgunimi.it In this compound, the bromine atom covalently bonded to the electron-withdrawing pyridine ring is expected to have a pronounced σ-hole, making it a potent halogen bond donor. The hydrobromide form of the molecule means the pyridine nitrogen is protonated, thus it is less likely to act as a halogen bond acceptor. However, in the solid state, the bromide anion (Br⁻) is an excellent halogen bond acceptor.

Computational studies on similar bromo-substituted aromatic compounds and their interactions with Lewis bases have provided significant insights into the nature of Br···N and Br···O halogen bonds. acs.orgmdpi.comnih.gov These studies reveal that the strength of the halogen bond is influenced by factors such as the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing capacity of the group to which it is attached. unimi.it

The interaction energy of halogen bonds can be decomposed into several components, including electrostatic, exchange-repulsion, polarization, and dispersion contributions. researchgate.net While initially thought to be primarily electrostatic, it is now understood that dispersion and charge-transfer can also play a significant role in the stability of halogen-bonded complexes. nih.gov

Illustrative Computational Data for Br···N/O Halogen Bonds

While specific computational studies on this compound are not available in the literature, data from theoretical investigations of analogous systems can provide representative values for the energetic and geometric parameters of the expected halogen bonds. The following table summarizes typical interaction energies and geometric features for Br···N and Br···O halogen bonds from computational studies on various bromo-aromatic compounds.

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeInteraction Energy (kcal/mol)Interaction Distance (Å)Reference System
Substituted BromobenzeneAcetone (Oxygen)C–Br···O-1.80 to -7.11Not SpecifiedInvestigation of substituent effects on Br···O bonds. acs.org
1,4-Dibromotetrafluorobenzene(E)-1,2-bis(4-pyridyl)ethylene (Nitrogen)C–Br···NNot Specified~2.9 - 3.0Experimental and theoretical electron density study. nih.gov
Bromosubstituted Electrophiles1,4-diazabicyclo[2.2.2]octane (Nitrogen)C–Br···NVariableVariableStudy of the transition from noncovalent to covalent character. nih.gov
5-BromocytosineCarbonyl OxygenC–Br···O-2.4 to -3.6~3.0 - 3.2Analysis of halogen bonds in molecular salts. mdpi.com

These data illustrate that C–Br···N and C–Br···O halogen bonds are energetically significant, with interaction energies comparable to strong hydrogen bonds. The directionality of these interactions makes them a powerful tool in crystal engineering for the design of supramolecular assemblies. nih.gov In the context of this compound, it is highly probable that C–Br···Br⁻ halogen bonds would be a dominant feature of its crystal structure, influencing its physical properties.

Advanced Analytical Methodologies for Research Scale Investigation of 4 Bromo 3 Ethylpyridine Hydrobromide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of 4-Bromo-3-ethylpyridine (B187099) hydrobromide and for isolating it from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of polar and non-volatile compounds like 4-Bromo-3-ethylpyridine hydrobromide. ptfarm.pl A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products. ijsrst.com

Method development for this compound would typically involve screening various stationary phases and mobile phase compositions to achieve optimal separation. A C18 column is often a suitable starting point for pyridine (B92270) derivatives. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure the compound is in a single ionic form for better peak shape. helixchrom.comsielc.com Given the hydrobromide salt form, an acidic mobile phase is generally preferred.

A diode array detector (DAD) is commonly employed to monitor the elution, providing spectral information that can aid in peak identification and purity assessment. ekb.eg Validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results. ijsrst.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 265 nm
Injection Volume 10 µL

This table presents a hypothetical but representative HPLC method for the analysis of this compound.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile impurities that may be present in this compound samples. cdc.gov These impurities could include residual solvents from the synthesis or volatile by-products. ajrconline.org Given the salt nature of the target compound, it is not directly amenable to GC analysis without derivatization. However, GC is invaluable for analyzing the starting materials and any volatile side products.

For the analysis of volatile impurities, a headspace GC (HS-GC) method coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is often employed. osha.govshimadzu.com This technique allows for the analysis of volatile compounds without injecting the non-volatile hydrobromide salt, which could contaminate the GC system. A typical method would involve dissolving the sample in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO), heating the vial to partition the volatile analytes into the headspace, and then injecting a portion of the headspace gas into the GC. chromatographyonline.com

Table 2: Representative GC-MS Conditions for Volatile Impurity Profiling

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min
Injector Temperature 250 °C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Mass Range 35-350 amu

This table provides an example of GC-MS parameters that could be used for the analysis of volatile impurities in a sample of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While this compound itself is not chiral, chiral impurities may arise during its synthesis, or it may be used in the synthesis of chiral molecules. Supercritical fluid chromatography is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. researchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent such as methanol or ethanol.

For chiral separations of related pyridine compounds, columns with chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are commonly used. The selection of the appropriate chiral column and co-solvent is crucial for achieving enantiomeric separation. SFC can also be used for achiral separations, where it can offer different selectivity compared to HPLC. chromatographytoday.com Columns with stationary phases like 2-ethylpyridine (B127773) have been developed specifically for SFC and show good performance for the analysis of basic compounds. chromatographytoday.com

Table 3: Exemplar SFC Conditions for Chiral Analysis of a Related Pyridine Derivative

ParameterValue
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (80:20)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 254 nm

This table illustrates typical SFC conditions that could be adapted for the chiral separation of a derivative of 4-Bromo-3-ethylpyridine.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical technique, most notably GC. phenomenex.com For a compound like this compound, derivatization would be necessary for GC analysis to increase its volatility and thermal stability.

A common derivatization technique is silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are frequently used for this purpose. sigmaaldrich.com The reaction is often carried out in the presence of a catalyst, such as pyridine, to enhance the reaction rate. The resulting TMS derivative of 4-Bromo-3-ethylpyridine would be significantly more volatile and suitable for GC-MS analysis.

Table 4: A Prototypical Silylation Protocol for GC Analysis

StepDescription
1. Sample Preparation A small amount of this compound is dissolved in an aprotic solvent (e.g., acetonitrile).
2. Reagent Addition An excess of a silylation reagent (e.g., BSTFA with 1% TMCS) is added to the sample solution.
3. Reaction The mixture is heated at 60-80 °C for 30-60 minutes to ensure complete derivatization.
4. Analysis The resulting solution containing the TMS-derivatized 4-Bromo-3-ethylpyridine is directly injected into the GC-MS system.

This table outlines a general procedure for the silylation of a compound like this compound for GC analysis.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. aps.org This allows for the tracking of the consumption of reactants, the formation of intermediates, and the appearance of the final product without the need for sampling and offline analysis.

For the synthesis of this compound, for instance, in a reaction involving a Grignard reagent with a pyridine N-oxide, in situ FTIR could be used to monitor the characteristic vibrational bands of the starting materials and the product. rsc.orgresearchgate.net The disappearance of the N-oxide stretching band and the appearance of new bands corresponding to the C-Br and C-C bonds of the product would indicate the progression of the reaction. This real-time data can be invaluable for optimizing reaction conditions such as temperature, addition rates, and reaction time.

Table 5: Key Infrared Vibrational Frequencies for Monitoring a Hypothetical Synthesis

Functional GroupWavenumber (cm⁻¹)Role in Monitoring
Pyridine N-oxide (N-O stretch) ~1250-1300Disappearance indicates reactant consumption.
Aromatic C-H stretch ~3000-3100Changes can indicate substitution on the pyridine ring.
Alkyl C-H stretch ~2850-2960Appearance/change indicates addition of the ethyl group.
C-Br stretch ~500-600Appearance indicates formation of the brominated product.

This table provides examples of IR frequencies that could be monitored to follow the synthesis of this compound.

Quantitative Analytical Techniques for Reaction Yields

Accurate determination of reaction yields is critical in chemical research. While chromatographic techniques can be used for quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for determining the concentration and purity of compounds without the need for a calibration curve for the analyte itself. nih.gov

In qNMR, the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration. researchgate.net For the quantification of this compound, a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte's signals, such as 1,3,5-trimethoxybenzene (B48636) or maleic acid, would be chosen. By carefully weighing both the crude reaction product and the internal standard, a ¹H NMR spectrum is acquired under specific conditions that ensure accurate integration. The yield of the desired product can then be calculated directly from the integral ratios. core.ac.ukasdlib.org

Table 6: Example Calculation of Reaction Yield using qNMR

ParameterValue
Analyte Signal (e.g., aromatic proton) δ 8.5 ppm (1H)
Internal Standard Signal (e.g., maleic acid) δ 6.0 ppm (2H)
Integral of Analyte Signal (I_analyte) 2.50
Integral of Standard Signal (I_std) 5.00
Mass of Standard (m_std) 10.0 mg
Molecular Weight of Analyte (MW_analyte) 262.01 g/mol
Molecular Weight of Standard (MW_std) 116.07 g/mol
Calculation Yield (%) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / m_crude) * 100

This table illustrates the principles of a qNMR experiment for the determination of the yield of this compound. N represents the number of protons for the integrated signal.

Future Research Directions and Outlook in Bromo Ethylpyridine Chemistry

Development of Novel Catalytic Systems for Functionalization

The functionalization of the 4-Bromo-3-ethylpyridine (B187099) core is heavily reliant on catalytic processes, particularly transition-metal-catalyzed cross-coupling reactions. Future research will likely concentrate on developing more robust, efficient, and selective catalytic systems.

Palladium-Catalyzed Cross-Coupling: While palladium catalysts are standard for Suzuki, Negishi, and Buchwald-Hartwig reactions, future work will aim at creating ligands that allow for lower catalyst loadings, milder reaction conditions, and tolerance of a wider array of functional groups. This includes the development of catalysts for challenging couplings involving alkyl groups or for the synthesis of complex pharmaceutical intermediates.

Nickel and Copper Catalysis: There is a growing interest in replacing expensive palladium catalysts with more abundant and cost-effective metals like nickel and copper. Research will focus on designing specific ligand systems for Ni- and Cu-catalyzed reactions that can match or exceed the efficiency of palladium systems for the functionalization of the C-Br bond in 4-bromo-3-ethylpyridine.

C-H Functionalization: A significant future direction is the development of catalytic systems that can selectively functionalize the C-H bonds of the pyridine (B92270) ring or the ethyl substituent. This would provide more direct and atom-economical routes to complex derivatives, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Potential Catalytic Systems for Functionalization

Catalytic System Current Status Future Research Focus Potential Advantages
Palladium-based Well-established for cross-coupling Ligand design for lower loadings, milder conditions High efficiency, broad substrate scope
Nickel-based Emerging alternative Development of robust ligands, expanding reaction scope Lower cost, unique reactivity
Copper-based Used for specific transformations Improving catalyst stability and turnover numbers Abundant, cost-effective, useful for amination/etherification
C-H Activation In early development for pyridines Achieving high regioselectivity, catalyst efficiency High atom economy, reduces synthetic steps

Exploration of New Reactivity Modes for the Bromopyridine Moiety

The bromine atom at the 4-position of the pyridine ring is a key functional handle. While its role in cross-coupling is well-understood, future research will explore novel ways to leverage its reactivity.

Metal-Halogen Exchange: Metal-halogen exchange reactions with 4-halopyridines can be challenging due to the instability of the resulting organometallic intermediates. researchgate.netscite.ai Future work will focus on developing milder and more controlled conditions, potentially using flow chemistry, to generate and trap these reactive species for subsequent functionalization. researchgate.netscite.ai

Photoredox and Electrochemical Catalysis: These emerging fields offer new avenues for activating the C-Br bond. Research into photoredox catalysis could enable radical-based transformations that are complementary to traditional two-electron pathways. Similarly, electrosynthesis could provide a reagent-free method for functionalizing the bromopyridine moiety.

"Switchable" Reactivity: The reactivity of 4-halopyridines can be dramatically altered by protonating the pyridine nitrogen. nih.gov Future studies could systematically explore how the hydrobromide salt form of 4-Bromo-3-ethylpyridine influences its reactivity in various transformations, potentially enabling selective reactions that are not possible with the free base. This "switching" could be used to control covalent modification of biological targets. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, scalability, and reproducibility. researchgate.netsyrris.com The integration of 4-Bromo-3-ethylpyridine chemistry into these platforms is a key area for future development.

Automated Library Synthesis: Automated flow chemistry systems can be used to rapidly generate libraries of 4-Bromo-3-ethylpyridine derivatives for high-throughput screening in drug discovery. syrris.comrsc.org By integrating reaction, work-up, and purification steps, these platforms can accelerate the discovery of new bioactive molecules. researchgate.net

Handling of Hazardous Reactions: Many reactions involving pyridine derivatives, such as hydrogenations or reactions with unstable organometallics, can be performed more safely under continuous flow conditions. researchgate.net Future research will focus on adapting more of these challenging transformations to flow reactors.

Self-Optimizing Systems: The coupling of flow reactors with artificial intelligence (AI) and machine learning algorithms can create self-optimizing synthetic systems. These platforms can autonomously explore reaction conditions to find the optimal parameters for yield and purity, significantly speeding up process development for the synthesis of valuable compounds from 4-Bromo-3-ethylpyridine. rsc.org

Design of Next-Generation Pyridine-Based Organic Materials

Pyridine derivatives are crucial components in a variety of organic materials due to their electronic properties and ability to coordinate with metals. mdpi.com 4-Bromo-3-ethylpyridine serves as a programmable building block for creating new materials with tailored functions.

Redox-Active Polymers: The pyridine core can be incorporated into polymers for applications in energy storage, such as redox flow batteries. mdpi.com Future research will involve polymerizing derivatives of 4-Bromo-3-ethylpyridine to create stable, high-performance materials for next-generation batteries.

Organic Electronics: The electronic properties of the pyridine ring make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The bromo and ethyl groups provide handles for tuning the electronic structure and solid-state packing of these materials.

Sensors and Probes: The nitrogen atom of the pyridine ring can act as a binding site for metal ions or other analytes. By attaching chromophores or fluorophores to the 4-Bromo-3-ethylpyridine scaffold, researchers can design new chemosensors for environmental monitoring or medical diagnostics.

Interdisciplinary Research with Theoretical Chemistry and Data Science

The synergy between experimental synthesis and computational chemistry is becoming increasingly important for accelerating chemical research.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the reactivity, electronic structure, and spectroscopic properties of 4-Bromo-3-ethylpyridine and its derivatives. tandfonline.comresearchgate.net This allows for the rational design of experiments and the elucidation of reaction mechanisms. Future work will involve more accurate and predictive models to guide the synthesis of molecules with specific properties. tandfonline.comresearchgate.net

Machine Learning for Reaction Prediction: Data science and machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. This approach can be applied to predict the success of various cross-coupling reactions or to identify optimal conditions for the functionalization of 4-Bromo-3-ethylpyridine.

Virtual Screening: Computational tools can be used to create and screen vast virtual libraries of molecules derived from 4-Bromo-3-ethylpyridine for potential biological activity or material properties. researchgate.net This in silico approach helps to prioritize synthetic targets, saving time and resources in the laboratory.

Advancements in Sustainable Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines often involves harsh conditions and hazardous reagents. A major focus of future research is the development of greener and more sustainable synthetic methods. nih.gov

Catalytic C-H Halogenation: Direct C-H halogenation is a highly desirable but challenging transformation. Developing practical and selective catalytic methods for the direct bromination of 3-ethylpyridine (B110496) would provide a more atom-economical route to the target compound, avoiding multi-step sequences. acs.org

Green Solvents and Reagents: Research will continue to focus on replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids. nih.gov This also includes moving away from stoichiometric and often toxic halogenating agents towards catalytic systems that use safer halide sources. researchgate.net

Improved Atom Economy: Future synthetic routes will be designed with a focus on maximizing atom economy, minimizing waste generation, and reducing the number of synthetic steps. This aligns with the broader goals of green chemistry to make chemical manufacturing more sustainable. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-bromo-3-ethylpyridine hydrobromide, and how can purity be optimized?

The synthesis typically involves bromination of 3-ethylpyridine derivatives, followed by hydrobromide salt formation. Key steps include:

  • Bromination : Electrophilic substitution using brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromine atom at the 4-position of the pyridine ring .
  • Salt Formation : Reaction with HBr in anhydrous conditions to form the hydrobromide salt.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures can achieve >98% purity, as noted in reagent catalogs for similar bromopyridine derivatives .

Q. How should researchers characterize the structural integrity of this compound?

Methodological characterization includes:

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions, as demonstrated for structurally related brominated pyridines .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 3-ethylpyridine derivatives) to verify bromine and ethyl group positions .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 220–230) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data in cross-coupling reactions involving this compound?

Discrepancies in Suzuki or Buchwald-Hartwig couplings may arise from:

  • Steric Effects : The 3-ethyl group may hinder transmetalation or oxidative addition steps, requiring tailored catalysts (e.g., Pd-XPhos systems) .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate palladium catalysts. Testing mixed solvents (e.g., THF/H₂O) is advised .
  • Base Selection : Strong bases (e.g., Cs₂CO₃) improve coupling efficiency but may degrade sensitive substrates .

Q. How can computational modeling guide the design of derivatives for biological activity studies?

  • Docking Studies : Use molecular dynamics to predict interactions with target proteins (e.g., kinase inhibitors). For example, bromine’s electronegativity may enhance binding to hydrophobic pockets .
  • QSAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using datasets from analogs like 4-bromo-3-methylpyridine derivatives .

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

  • Ventilation : Use fume hoods to avoid inhalation of HBr vapors .
  • PPE : Nitrile gloves and safety goggles are mandatory; hydrobromic acid can cause severe skin/eye damage .
  • Waste Disposal : Neutralize residual HBr with NaOH before aqueous disposal .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound?

Variations may arise from:

  • Hydration State : Anhydrous vs. hydrated forms (e.g., monohydrate) can shift melting points by 10–15°C. Use TGA/DSC to assess water content .
  • Impurity Profiles : Residual solvents (e.g., ethanol) lower observed melting points. Re-crystallize and validate purity via HPLC .

Q. Why do NMR spectra of this compound vary across solvents?

  • Solvent Effects : Polar solvents (DMSO-d₆) may induce ring-current shielding shifts in pyridine protons. Compare spectra in CDCl₃ vs. D₂O to isolate solvent-dependent effects .
  • Acid-Base Equilibria : Protonation of the pyridine nitrogen in acidic solvents (e.g., D₂O + DCl) alters electron density and splitting patterns .

Application-Oriented Questions

Q. What strategies improve the compound’s stability in long-term storage for pharmacological assays?

  • Desiccation : Store under argon in amber vials with molecular sieves to prevent hydrolysis .
  • Low-Temperature : Maintain at –20°C; avoid freeze-thaw cycles to prevent salt dissociation .

Q. How can this compound serve as a precursor for photoactive materials?

  • Ligand Design : Coordinate with transition metals (e.g., Ru or Ir) to create luminescent complexes. The bromine atom facilitates post-functionalization via cross-coupling .
  • Polymer Synthesis : Incorporate into conjugated polymers via Heck coupling; the ethyl group enhances solubility in organic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.